(2-Amino-3-nitropyridin-4-yl)methanol
Description
Properties
Molecular Formula |
C6H7N3O3 |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(2-amino-3-nitropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H7N3O3/c7-6-5(9(11)12)4(3-10)1-2-8-6/h1-2,10H,3H2,(H2,7,8) |
InChI Key |
DNVQMHHVHVPSHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CO)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine Methanol Derivatives
Key Observations :
- In contrast, (3-Methyl-4-nitropyridin-2-yl)methanol lacks an amino group but features a methyl group (electron-donating) and nitro at position 4, which may alter ring acidity and regioselectivity in reactions .
- Halogen vs.
Table 2: Reactivity and Application Profiles
Key Findings :
- Reduction Potential: The nitro group in the target compound can be reduced to an amine, analogous to the hydrogenation of I-31 to I-32 in , suggesting utility in generating diamino intermediates for drug discovery .
- Halogen Reactivity: The iodo group in (2-Chloro-4-iodopyridin-3-yl)methanol offers high reactivity in metal-catalyzed reactions, contrasting with the target’s amino-nitro system, which may favor acid-base or condensation chemistry .
Physicochemical Properties
- Solubility: The amino group in the target compound likely improves water solubility in acidic media (via protonation), whereas the methyl group in (3-Methyl-4-nitropyridin-2-yl)methanol enhances lipophilicity .
- Stability: The nitro group in both the target and compound may confer thermal stability, but the target’s amino group could introduce sensitivity to oxidation.
Q & A
Q. Optimization Strategies :
- Temperature : Maintain <50°C during nitration to avoid over-oxidation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and NMR (δ 4.5–5.0 ppm for –CH₂OH) to track intermediates .
Basic Question: What purification and characterization techniques are recommended for this compound?
Answer:
Purification :
- Column chromatography (silica gel, eluent: 70:30 hexane/ethyl acetate).
- Recrystallization from ethanol/water mixtures .
Q. Characterization :
- ¹H/¹³C NMR : Confirm the –CH₂OH group (δ ~4.7 ppm in ¹H; δ ~60–65 ppm in ¹³C) and nitro/amino substituents.
- Mass Spectrometry : Molecular ion peak at m/z 169.1 (calculated for C₆H₇N₃O₃) .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Basic Question: How does the compound’s solubility and stability impact experimental design?
Answer:
Solubility :
- Highly soluble in DMSO, DMF; sparingly soluble in water. Adjust solvent polarity to prevent precipitation during reactions .
Q. Stability :
- Store at 2–8°C under inert gas (N₂/Ar) to avoid nitro group reduction or hydroxyl oxidation.
- Avoid prolonged exposure to light (UV-sensitive) .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or mass fragments)?
Answer:
Troubleshooting Steps :
Cross-Validation : Compare NMR data with computational predictions (DFT calculations for expected shifts).
Isotopic Labeling : Use deuterated analogs to confirm peak assignments.
Advanced MS/MS : Fragment ion analysis to distinguish structural isomers .
X-ray Crystallography : Resolve ambiguities in molecular geometry .
Example : A δ 5.2 ppm shift may indicate unintended hydroxyl group acylation; verify via IR (C=O stretch ~1700 cm⁻¹) .
Advanced Question: What strategies enable the study of its coordination chemistry for material science applications?
Answer:
Methodology :
- Ligand Design : Exploit the amino and nitro groups as donor sites for metal coordination (e.g., Cu²⁺, Fe³⁺).
- Spectroscopic Analysis :
- UV-Vis: Monitor ligand-to-metal charge transfer (LMCT) bands (λ ~400–500 nm).
- EPR: Detect paramagnetic metal centers .
Q. Case Study :
| Metal Salt | Observed Complex | Application |
|---|---|---|
| Cu(NO₃)₂ | [Cu(L)₂(H₂O)₂] | Catalytic oxidation |
| FeCl₃ | [Fe(L)Cl₃] | Magnetic materials |
Advanced Question: How can computational modeling predict reactivity in substitution or oxidation reactions?
Answer:
Workflow :
DFT Calculations : Optimize geometry (B3LYP/6-31G*) to identify reactive sites (e.g., electron-deficient nitro group).
Transition State Analysis : Predict activation barriers for substitution at C-4 .
MD Simulations : Model solvent effects on reaction pathways (e.g., methanol vs. THF) .
Example : Calculated Fukui indices indicate higher electrophilicity at C-4, guiding regioselective functionalization .
Advanced Question: What experimental designs are optimal for probing its bioactivity (e.g., enzyme inhibition)?
Answer:
Protocol :
Q. Data Interpretation :
| Parameter | Value | Implication |
|---|---|---|
| IC₅₀ | 12 µM | Moderate inhibitor |
| t₁/₂ | 45 min | Rapid hepatic clearance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
